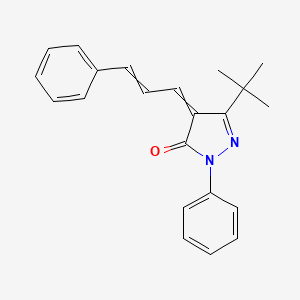![molecular formula C21H25NO5 B3074973 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one CAS No. 102491-77-0](/img/structure/B3074973.png)
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Vue d'ensemble
Description
This compound is also known as Demecolcine . It is a derivative of colchicine and has the molecular formula C21H25NO5 . It is an antitumor alkaloid that depolymerizes microtubules and inhibits spindle formation during metaphase .
Synthesis Analysis
Demecolcine was isolated from Colchicum autumnale L., Liliaceae . The structure of Demecolcine was determined by Santavy et al . The synthesis of Demecolcine was reported by Uffer et al .Molecular Structure Analysis
The molecular weight of Demecolcine is 371.43 . The percent composition is C 67.91%, H 6.78%, N 3.77%, O 21.54% .Physical And Chemical Properties Analysis
Demecolcine forms pale yellow prisms from ethyl acetate + ether . It has a melting point of 186°C . It is soluble in acidified water, in alcohol, ether, chloroform, benzene .Applications De Recherche Scientifique
Inhibition of Microtubule Assembly
Colcemid is a derivative of colchicine that inhibits tubulin polymerization as potently as colchicine . It suppresses microtubule dynamicity at very low (nanomolar) concentrations .
Cell Migration Inhibition
At nanomolar levels, Colcemid can inhibit cell migration . This property can be useful in studying cell motility and potentially in the development of anti-metastatic therapies.
Cell Cycle Arrest
At micromolar levels, Colcemid blocks microtubule assembly, arresting cells in metaphase . This property is often used in cell biology to study the cell cycle and the effects of cell cycle disruption.
Cell Synchronization
Colcemid is used to synchronize cells . This is particularly useful in studies where it is necessary to have a population of cells at the same stage of the cell cycle.
Karyotyping in Cytogenetic Studies
The ability of Colcemid to arrest cells in metaphase makes it useful for karyotyping in cytogenetic studies . During metaphase, the chromosomes are highly condensed and can be visualized clearly, allowing for the identification of chromosomal abnormalities.
Induction of Apoptosis
Prolonged exposure to Colcemid can activate p53, leading to apoptosis . This property can be exploited in cancer research and therapy, where the induction of apoptosis in cancer cells is a common therapeutic strategy.
7. Oocyte Enucleation for Somatic Cell Cloning Demecolcine has been used to induce oocyte enucleation, a crucial step in somatic cell cloning . This application could have significant implications in the field of reproductive biology and cloning.
Antitumor Alkaloid
Demecolcine is an antitumor alkaloid that depolymerizes microtubules and inhibits spindle formation during metaphase . This property makes it a potential candidate for the development of anticancer drugs.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Demecolcine , is microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Demecolcine interacts with its target by binding to the microtubule plus end , which suppresses microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .
Biochemical Pathways
The compound affects the cell division pathway by inhibiting spindle formation during metaphase . This action disrupts the normal process of mitosis, causing cells to arrest in metaphase . This mechanism is used to synchronize cells and for karyotyping in cytogenetic studies .
Pharmacokinetics
Therefore, handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Result of Action
The result of the compound’s action is the disruption of normal cell division . By inhibiting microtubule dynamics, it causes aneuploidy in mitotic cells where the microtubules fall apart or are suppressed before they can complete their function of pulling chromosomes into the daughter cell . Depending on the dose, it can also cause DNA fragmentation of chromosomes in micronuclei when nondisjunction occurs .
Action Environment
The compound is stable if stored as directed and should be protected from light and heat . It’s important to note that strong oxidizing agents should be avoided . Environmental factors such as temperature, light, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859391 | |
| Record name | 1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



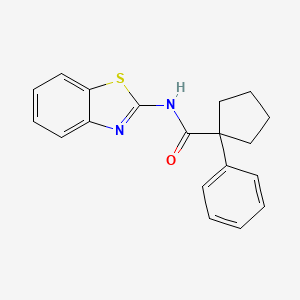

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorobenzoyl)thiourea](/img/structure/B3074918.png)
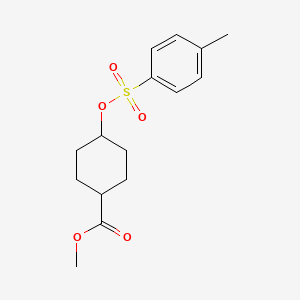
![2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B3074935.png)
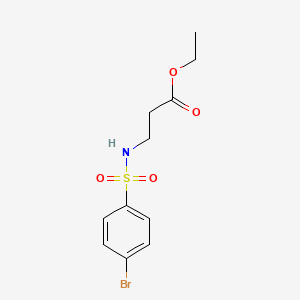
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B3074948.png)
![5-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-1H-pyrazol-3-amine](/img/structure/B3074949.png)
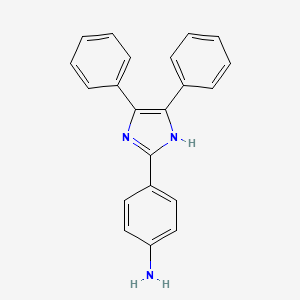
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(pyridin-2-ylsulfanyl)phenyl]amino}prop-2-enenitrile](/img/structure/B3074965.png)



